

Cys(Npys)-TAT (47-57) stability and storage conditions

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Compound of Interest		
Compound Name:	Cys(Npys)-TAT (47-57)	
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Technical Support Center: Cys(Npys)-TAT (47-57)

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **Cys(Npys)-TAT (47-57)**, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized Cys(Npys)-TAT (47-57)?

A1: For optimal stability, lyophilized **Cys(Npys)-TAT (47-57)** should be stored at -20°C.[1][2][3] Some suppliers recommend even lower temperatures (-20°C or below) for extended storage.[4] It is also advisable to protect the peptide from light, especially if it is fluorescently labeled.[2]

Q2: How should I store Cys(Npys)-TAT (47-57) once it is reconstituted in a solvent?

A2: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or below to minimize degradation from repeated freeze-thaw cycles.[4] The stability of peptides in solution is generally lower than in their lyophilized form.[5]

Q3: What is the shelf life of Cys(Npys)-TAT (47-57)?



A3: The shelf life of lyophilized **Cys(Npys)-TAT (47-57)** is typically one year from the date of receipt when stored correctly at -20°C.[4] The stability of the peptide in solution will be significantly shorter and is dependent on the solvent, pH, and storage temperature.

Q4: What solvents are suitable for reconstituting Cys(Npys)-TAT (47-57)?

A4: While specific reconstitution instructions should be followed from the supplier, peptides with a basic nature like TAT (47-57), which is rich in arginine and lysine residues, are often soluble in sterile, distilled water.[4][6] For peptides that are difficult to dissolve, the use of a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

Q5: What is the purpose of the Npys (3-nitro-2-pyridylsulfenyl) group on the cysteine residue?

A5: The Npys group serves as a protecting group for the thiol function of cysteine.[1] It also activates the cysteine residue for rapid and specific conjugation reactions with molecules containing a free thiol group, forming a disulfide bond.[1][2]

Stability Data

Quantitative stability data for **Cys(Npys)-TAT (47-57)** is not extensively available in the public domain. However, based on general peptide stability principles and supplier recommendations, the following storage conditions are advised to maximize shelf life.

Form	Storage Temperature	Recommended Duration	Key Considerations
Lyophilized Powder	-20°C or below	Up to 1 year[4]	Protect from moisture and light.[2]
Reconstituted Solution	-20°C or below	Short-term (days to weeks)	Aliquot to avoid freeze-thaw cycles.[4] Stability is solvent and pH-dependent.
Reconstituted Solution	2-8°C	Very short-term (hours to days)	Use immediately after dilution if possible.[4]



Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Loss of peptide activity in cell- based assays	1. Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage in solution).2. Enzymatic degradation by proteases in the cell culture medium, particularly if serum is present.3. Oxidation of the cysteine residue if the Npys group has been prematurely removed.	1. Ensure proper storage of lyophilized peptide at -20°C and reconstituted aliquots at -20°C or below.2. Minimize the time the peptide is in serumcontaining media before the assay. Consider using serumfree media or protease inhibitor cocktails if compatible with the experiment.3. Handle the peptide in an oxygenminimized environment where possible.
Low conjugation efficiency to a thiol-containing molecule	1. Hydrolysis or degradation of the Npys-activated cysteine.2. Competing reactions with other nucleophiles in the reaction buffer.3. Incorrect pH of the conjugation reaction.	1. Use freshly prepared solutions of the Cys(Npys)-TAT (47-57) peptide for conjugation.2. Ensure the reaction buffer is free of extraneous thiols or other strong nucleophiles.3. Perform the conjugation reaction at a slightly acidic to neutral pH (e.g., pH 4.5-7.0) to favor the specific thiol-disulfide exchange.
Peptide is difficult to dissolve	1. The peptide has aggregated.2. The chosen solvent is inappropriate for the peptide's amino acid composition.	1. Gentle vortexing or sonication may help to break up aggregates.2. For the highly basic TAT (47-57) peptide, sterile water is a good first choice. If solubility is an issue, a small amount of a solvent like DMSO can be used initially, followed by



		dilution with the desired aqueous buffer.
Inconsistent experimental results	1. Inaccurate peptide concentration due to failure to account for net peptide content.2. Variability in handling and storage between experiments.	1. Determine the net peptide content (often provided by the supplier) and adjust concentration calculations accordingly. If not provided, consider peptide quantification using methods like amino acid analysis or UV spectroscopy.2. Adhere strictly to standardized protocols for peptide storage, reconstitution, and handling.

Experimental Protocols

Protocol: Assessment of Peptide Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the stability of **Cys(Npys)-TAT (47-57)** over time under specific storage conditions.

1. Materials:

- Cys(Npys)-TAT (47-57) peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Appropriate storage buffers (e.g., phosphate-buffered saline, pH 7.4)
- RP-HPLC system with a C18 column

2. Procedure:

- Sample Preparation (Time Zero):
- Reconstitute a known amount of lyophilized **Cys(Npys)-TAT (47-57)** in the desired solvent (e.g., sterile water) to create a stock solution.

Troubleshooting & Optimization

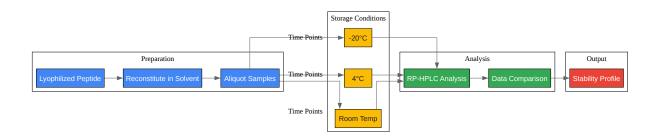


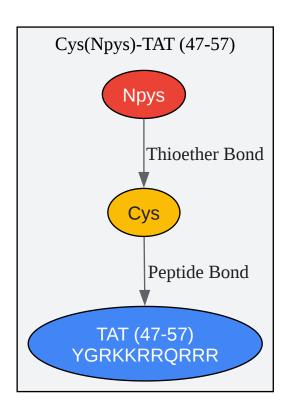


- Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 1 mg/mL) with the mobile phase or a suitable buffer.
- Inject a standard volume of this "time zero" sample into the RP-HPLC system.
- Stability Study Setup:
- Aliquot the remaining stock solution into separate vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, room temperature).
- Time Point Analysis:
- At each designated time point (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from each storage condition.
- Allow the sample to reach room temperature before analysis.
- Inject the same volume as the "time zero" sample into the RP-HPLC system.
- RP-HPLC Conditions (Example):
- Column: C18, 4.6 x 250 mm, 5 μm
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1 mL/min
- Detection: UV at 220 nm and 340 nm (the latter for the Npys group).
- Data Analysis:
- Compare the chromatograms from each time point to the "time zero" sample.
- Calculate the percentage of the intact peptide remaining by integrating the area of the main peptide peak.
- The appearance of new peaks may indicate degradation products.

Visualizations







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